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molecular formula C12H13Cl2NO4S B8406098 2-(1-(3,4-Dichlorophenylsulfonyl)pyrrolidin-2-yl)acetic acid

2-(1-(3,4-Dichlorophenylsulfonyl)pyrrolidin-2-yl)acetic acid

Cat. No. B8406098
M. Wt: 338.2 g/mol
InChI Key: OQQOTCSTQVGTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08119633B2

Procedure details

Lithium hydroxide (0.75 mg, 18 mmol) was added to a cooled solution of methyl 2-(1-(3,4-dichlorophenylsulfonyl)pyrrolidin-2-yl)acetate (2.1 g, 6 mmol) in methanol (20 ml) and water (20 ml), and stirring was carried out for 16 h at room temperature (TLC monitoring). The solvent was removed using a rotary evaporator and the residue was taken up in water. The aqueous phase was washed with ethyl acetate and acidified with 1 M HCl, and then the product was extracted with ethyl acetate and the organic phase was washed with saturated NaCl solution. The organic phase was dried over sodium sulfate and concentrated to dryness. Yield: 2.0 g (99%)
Quantity
0.75 mg
Type
reactant
Reaction Step One
Name
methyl 2-(1-(3,4-dichlorophenylsulfonyl)pyrrolidin-2-yl)acetate
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[Cl:3][C:4]1[CH:5]=[C:6]([S:11]([N:14]2[CH2:18][CH2:17][CH2:16][CH:15]2[CH2:19][C:20]([O:22]C)=[O:21])(=[O:13])=[O:12])[CH:7]=[CH:8][C:9]=1[Cl:10]>CO.O>[Cl:3][C:4]1[CH:5]=[C:6]([S:11]([N:14]2[CH2:18][CH2:17][CH2:16][CH:15]2[CH2:19][C:20]([OH:22])=[O:21])(=[O:12])=[O:13])[CH:7]=[CH:8][C:9]=1[Cl:10] |f:0.1|

Inputs

Step One
Name
Quantity
0.75 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
methyl 2-(1-(3,4-dichlorophenylsulfonyl)pyrrolidin-2-yl)acetate
Quantity
2.1 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)S(=O)(=O)N1C(CCC1)CC(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
WASH
Type
WASH
Details
The aqueous phase was washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic phase was washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)S(=O)(=O)N1C(CCC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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